2,4-Dichloro-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two chlorine atoms and a diazinan-1-yl group attached to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a benzoic acid derivative followed by the introduction of the diazinan-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated benzoic acid derivative with distinct chemical properties.
4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: A structurally similar compound with different functional groups.
Uniqueness
2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C11H8Cl2N2O4 |
---|---|
Molecular Weight |
303.09 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C11H8Cl2N2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChI Key |
VJZHSTVYLQNLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.